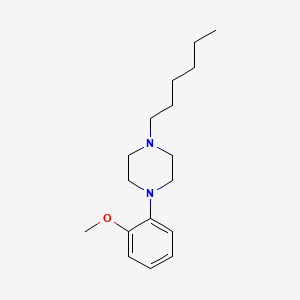
n1-(2-Methoxyphenyl)-n4-hexylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for PMID30124346-Compound-LDT66 involves the reaction of hexylamine with 2-methoxyphenylpiperazine under controlled conditions . The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
PMID30124346-Compound-LDT66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID30124346-Compound-LDT66 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving piperazine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including adrenergic receptors.
Mechanism of Action
The mechanism of action of PMID30124346-Compound-LDT66 involves its interaction with adrenergic receptors, specifically the alpha-1A adrenergic receptor . The compound binds to these receptors, leading to a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors such as adenylate cyclase . This results in the relaxation of smooth muscle tissue, which helps alleviate symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
PMID30124346-Compound-LDT66 can be compared with other similar compounds, such as:
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for benign prostatic hyperplasia.
Doxazosin: A compound with similar therapeutic applications but different chemical structure and pharmacokinetic properties.
Terazosin: Another alpha-1 adrenergic receptor antagonist with a different mechanism of action and side effect profile.
The uniqueness of PMID30124346-Compound-LDT66 lies in its specific binding affinity and selectivity for the alpha-1A adrenergic receptor, which contributes to its efficacy and safety profile .
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
InChI Key |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Synonyms |
LDT66 compound N1-(2-methoxyphenyl)-N4-hexylpiperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


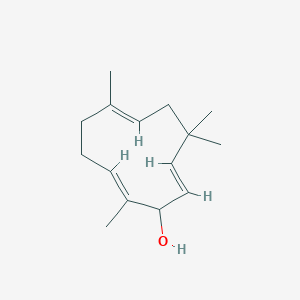
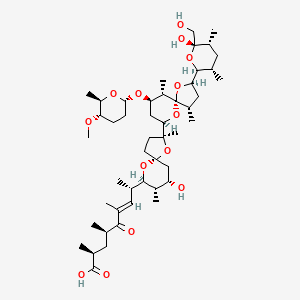
![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)

![(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254173.png)
![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
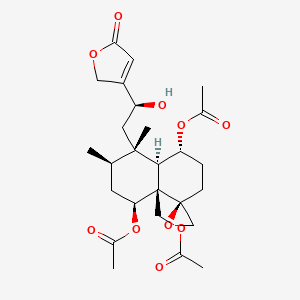
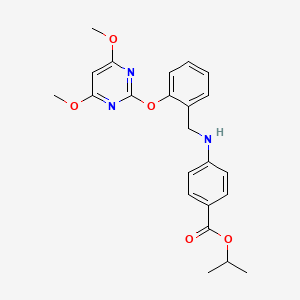
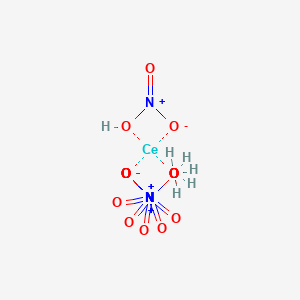
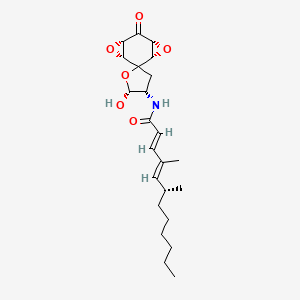
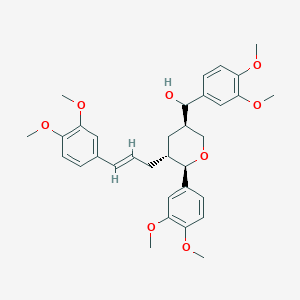
![(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1254188.png)
